2-Oxa-7-azaspiro[3.5]nonane oxalate is a spirocyclic compound characterized by its unique molecular structure, which integrates an oxetane and an azetidine ring. Its molecular formula is , indicating that it exists as an oxalate salt. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its intriguing properties and potential applications.
The synthesis of 2-Oxa-7-azaspiro[3.5]nonane oxalate has been documented in various scientific literature, highlighting its role as a building block for more complex organic molecules. It is classified under spirocyclic compounds, which are known for their unique structural characteristics and reactivity profiles. The compound has been explored for its biological activities, particularly in relation to enzyme interactions and potential therapeutic effects against diseases such as cancer and viral infections .
The synthesis of 2-Oxa-7-azaspiro[3.5]nonane oxalate typically involves multiple steps, including the formation of the spirocyclic structure through organic reactions. A common synthetic route includes the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide, followed by cyclization to yield the desired spirocyclic compound. The final product is obtained by reacting the resulting compound with oxalic acid to form the oxalate salt .
The molecular structure of 2-Oxa-7-azaspiro[3.5]nonane oxalate features a spiro junction between an oxetane and an azetidine ring, creating a bicyclic framework that includes both carbon and nitrogen atoms. This structural arrangement contributes to its unique chemical properties.
2-Oxa-7-azaspiro[3.5]nonane oxalate can participate in various chemical reactions, including:
Common reagents used in these reactions include:
The specific products formed depend on the reaction conditions and reagents used, making this compound versatile for further synthetic applications .
The mechanism of action of 2-Oxa-7-azaspiro[3.5]nonane oxalate involves its interaction with specific molecular targets within biological systems. Notably, it has been shown to bind to NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme involved in cellular metabolism and cancer cell survival. This binding enhances substrate reduction, which may contribute to therapeutic effects against certain cancer types.
The compound exhibits notable stability under standard laboratory conditions but can undergo transformations under specific chemical environments (e.g., strong acids or bases). Its unique spirocyclic structure contributes to its reactivity profile, making it a candidate for various chemical transformations.
2-Oxa-7-azaspiro[3.5]nonane oxalate has several scientific uses:
The synthesis of 2-Oxa-7-azaspiro[3.5]nonane oxalate (CAS: N/A; related structure CAS: 1429056-28-9) employs strategic multi-step routes to construct its spirocyclic core. A validated approach involves a two-step sequence starting from bis(2-chloroethyl) ether and cyanoacetaldehyde diethyl acetal. Under acid-binding conditions (e.g., anhydrous K₂CO₃), these precursors undergo cyclization in N,N-dimethylformamide (DMF) at 70–100°C for 10–24 hours, facilitated by phase-transfer catalysts like tetrabutylammonium bromide and iodo metal salts (KI/NaI). This yields the intermediate 4-(2-chloroethoxy)tetrahydro-2H-pyran-4-carbonitrile (Compound 3). Subsequent reduction using lithium aluminum hydride (LiAlH₄) at –50 to 50°C induces a second cyclization, forming the free base 2-Oxa-7-azaspiro[3.5]nonane. Final treatment with oxalic acid generates the oxalate salt, achieving yields >82% .
Critical parameters for optimization:
Table 1: Reaction Parameters for Key Synthetic Steps
Step | Reagents | Solvent | Temperature | Yield |
---|---|---|---|---|
Cyclization 1 | Bis(2-chloroethyl) ether, Cyanoacetaldehyde diethyl acetal | DMF | 70–100°C | 68–75% |
Cyclization 2 | LiAlH₄ | THF/Dioxane | –50–50°C | >82% |
Salt Formation | Oxalic acid | Ethanol | RT | 95% |
The spiro[3.5]nonane core demands precise ring-fusion tactics. Two dominant strategies are employed:
Challenges and solutions:
Table 2: Cyclization Methods for Azaspiro[3.5]nonanes
Method | Catalyst/Reagent | Temperature | Advantages | Limitations |
---|---|---|---|---|
PTC-Mediated | TBAB/KI | 70–100°C | Short reaction time, scalable | Requires halide scavengers |
Reductive Cyclization | LiAlH₄ | –50–50°C | High spiro yield | Over-reduction risks |
Metal-Catalyzed | Pd/C, Cu(I) | 25–80°C | Functional group tolerance | Limited literature support |
The conversion of 2-Oxa-7-azaspiro[3.5]nonane to its oxalate salt enhances crystallinity and storage stability. The free base is reacted with oxalic acid (HOOC-COOH) in ethanol, forming a 1:1 salt via proton transfer to the tertiary nitrogen. Key characteristics of the oxalate derivative:
Analytical signatures:
Salt formation protocol:
Table 3: Oxalate Salt Formation Parameters
Parameter | Oxalate Salt | Hemioxalate Salt |
---|---|---|
Stoichiometry | 1:1 (base:oxalic acid) | 2:1 (base:oxalic acid) |
Molecular Formula | C₇H₁₃NO·C₂H₂O₄ | (C₇H₁₃NO)₂·C₂H₂O₄ |
Molecular Weight | 247.24 g/mol | 344.41 g/mol |
Purity | ≥97% | ≥95% |
The stoichiometric ratio of the amine to oxalic acid critically impacts physicochemical properties. Hemioxalates (2:1) exhibit distinct traits compared to oxalates (1:1):
Structural implications:
Synthetic preferences:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7